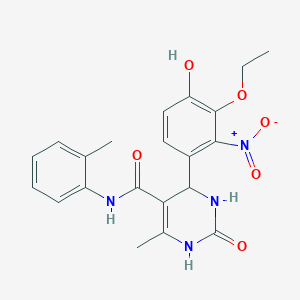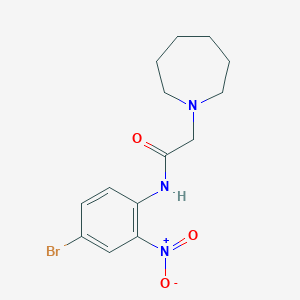
2-chloro-N-(2-chloro-4-methylbenzoyl)-4-methyl-N-(3-methyl-2-pyridinyl)benzamide
Overview
Description
2-chloro-N-(2-chloro-4-methylbenzoyl)-4-methyl-N-(3-methyl-2-pyridinyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-chloro-4-methylbenzoyl)-4-methyl-N-(3-methyl-2-pyridinyl)benzamide involves the inhibition of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 by this compound leads to the activation of the tumor suppressor protein p53, which plays a crucial role in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 2-chloro-N-(2-chloro-4-methylbenzoyl)-4-methyl-N-(3-methyl-2-pyridinyl)benzamide has been found to have other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis C virus and to have anti-inflammatory activity. It has also been found to inhibit the growth of malaria parasites and to have potential as an antiviral agent.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-chloro-N-(2-chloro-4-methylbenzoyl)-4-methyl-N-(3-methyl-2-pyridinyl)benzamide in lab experiments is its potency as an inhibitor of CK2. This allows for the study of the role of CK2 in various cellular processes. However, one limitation of this compound is its toxicity, which can affect the results of experiments. Therefore, careful consideration should be given to the concentration and duration of exposure in lab experiments.
Future Directions
There are several future directions for research on 2-chloro-N-(2-chloro-4-methylbenzoyl)-4-methyl-N-(3-methyl-2-pyridinyl)benzamide. One direction is the development of more potent and selective inhibitors of CK2. Another direction is the investigation of the potential of this compound as an antiviral agent for the treatment of hepatitis C and other viral infections. Additionally, the use of this compound in combination with other anticancer drugs for the treatment of cancer warrants further investigation. Finally, the study of the mechanism of action of this compound in other cellular processes, such as inflammation and apoptosis, may lead to the development of novel therapeutic agents.
Scientific Research Applications
2-chloro-N-(2-chloro-4-methylbenzoyl)-4-methyl-N-(3-methyl-2-pyridinyl)benzamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, it has been found to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin, in cancer treatment.
properties
IUPAC Name |
2-chloro-N-(2-chloro-4-methylbenzoyl)-4-methyl-N-(3-methylpyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O2/c1-13-6-8-16(18(23)11-13)21(27)26(20-15(3)5-4-10-25-20)22(28)17-9-7-14(2)12-19(17)24/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUSBHGUJSCJKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N(C2=C(C=CC=N2)C)C(=O)C3=C(C=C(C=C3)C)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-chloro-4-methylbenzoyl)-4-methyl-N-(3-methylpyridin-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4139414.png)
![2-[(2-aminophenyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4139416.png)


![1-[(4-isopropoxybenzyl)thio]-4-methyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4139443.png)
![ethyl 4-{[(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetyl]amino}benzoate hydrochloride](/img/structure/B4139449.png)
![2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B4139461.png)
![2-({4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4139470.png)
![4-(2,5-difluorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one](/img/structure/B4139484.png)
![(4-fluoro-3-methylphenyl)[methyl(prop-2-yn-1-yl)amino]acetic acid](/img/structure/B4139486.png)
![methyl 2-[({4-[2-bromo-4-(2-ethoxy-1-methyl-2-oxoethoxy)-5-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)amino]benzoate](/img/structure/B4139496.png)
![2-[(4-fluorobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol](/img/structure/B4139506.png)
![9-(2-hydroxy-3-methoxyphenyl)-10-[3-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione acetate (salt)](/img/structure/B4139513.png)
